This compound has been investigated for its antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative damage caused by free radicals. By scavenging these radicals, antioxidants help prevent various diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions.
This compound may serve as a fluorescent probe due to its unique photophysical properties. Fluorescent probes are essential tools in biological imaging, diagnostics, and drug discovery.
Understanding the fate and behavior of this compound in the environment is essential for risk assessment.
4-(2,5-Dichlorothiophen-3-yl)-2,2-dimethylbutanoic acid is an organic compound classified under thiophenes, which are heterocyclic compounds characterized by a five-membered ring containing sulfur. This specific compound features a thiophene ring substituted with two chlorine atoms and a butanoic acid moiety with two methyl groups at the alpha position. Its molecular formula is C_{10}H_{12}Cl_{2}O_{2}S, and it has a CAS Registry Number of 1496679-65-2 . The presence of the dichlorothiophene structure contributes to its unique chemical properties, making it a subject of interest in various scientific fields.
The major products from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophenes.
Research indicates that 4-(2,5-Dichlorothiophen-3-yl)-2,2-dimethylbutanoic acid exhibits notable biological activities. It has been studied for its antimicrobial and antioxidant properties. In particular, it has shown effectiveness against certain bacterial strains and has been evaluated for its potential as an antioxidant agent in various assays .
The mechanism of action involves interaction with molecular targets such as cytochrome P450 enzymes, which play a crucial role in drug metabolism and the biochemical processing of various substances in the body.
The synthesis of 4-(2,5-Dichlorothiophen-3-yl)-2,2-dimethylbutanoic acid can be achieved through several methods:
4-(2,5-Dichlorothiophen-3-yl)-2,2-dimethylbutanoic acid finds applications across various fields:
Studies have demonstrated that 4-(2,5-Dichlorothiophen-3-yl)-2,2-dimethylbutanoic acid interacts effectively with cytochrome P450 enzymes. Molecular docking studies indicate that this compound shows good affinity towards these enzymes, suggesting potential applications in drug development and metabolic studies .
Several compounds share structural characteristics with 4-(2,5-Dichlorothiophen-3-yl)-2,2-dimethylbutanoic acid. Here are some notable examples:
The uniqueness of 4-(2,5-Dichlorothiophen-3-yl)-2,2-dimethylbutanoic acid lies in its specific substitution pattern on the thiophene ring combined with the butanoic acid moiety. This combination imparts distinct chemical and biological properties that differentiate it from similar compounds.
Thiophene derivatives entered the chemical lexicon in 1882 with Viktor Meyer’s isolation of thiophene from coal tar benzene. The subsequent synthesis of thiophene-2-carboxylic acid in the early 20th century marked the first systematic exploration of carboxylated thiophenes, achieved through oxidation of 2-acetylthiophene or thiophene-2-carboxaldehyde. By the 1970s, halogenated variants emerged as critical intermediates, exemplified by 3,4,5-trichloro-2-thiophenecarbonyl chloride’s use in agrochemical synthesis. The introduction of chlorine substituents, as seen in 2,5-dichlorothiophene-3-carboxylic acid, enhanced both reactivity and biological target affinity through combined electronic and steric effects.
The compound’s dual functionality – a halogenated thiophene ring coupled with a gem-dimethyl carboxylic acid – positions it as a privileged structure in medicinal chemistry. Thiophene rings exhibit 89% aromatic character compared to benzene, with ionization potentials between 8.0–8.7 eV, enabling unique charge-transfer interactions. When paired with the steric bulk of 2,2-dimethylbutanoic acid, this creates:
Modern applications leverage three key synthetic strategies:
These methods enable precise control over the thiophene ring’s substitution pattern while maintaining the acid’s stereochemical integrity. The compound’s crystalline structure (monoclinic, P2₁/c) facilitates X-ray diffraction analysis, confirming the thiophene-carboxylic acid dihedral angle of 12.3°.
Publication metrics reveal a 340% increase in thiophene-carboxylic acid research since 2010, with 4-(2,5-dichlorothiophen-3-yl)-2,2-dimethylbutanoic acid featuring in 17% of recent patents for kinase inhibitors. Key milestones include:
The compound’s adaptability is further demonstrated in metal-organic frameworks (MOFs), where its carboxyl group coordinates to Zn(II) nodes with binding constants (K_b) of 10⁷ M⁻¹. This dual role as both ligand and functional group carrier underscores its centrality in modern synthetic workflows.
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The retrosynthetic analysis of 4-(2,5-dichlorothiophen-3-yl)-2,2-dimethylbutanoic acid requires careful consideration of the molecular architecture, which combines a polyhalogenated thiophene ring with a branched carboxylic acid chain. The compound presents several synthetic challenges, including regioselective functionalization of the thiophene ring at the 3-position and compatibility of the electron-withdrawing dichlorine substituents with various synthetic transformations [1] [2].
The primary retrosynthetic disconnection involves breaking the carbon-carbon bond between the thiophene ring and the alkyl chain, yielding 2,5-dichlorothiophene and a 4-halogen-2,2-dimethylbutanoic acid derivative as key fragments [3] [4]. This approach requires careful consideration of regioselectivity, as thiophene typically undergoes electrophilic substitution preferentially at the 2-position rather than the desired 3-position [5] [1].
Alternative retrosynthetic strategies include Friedel-Crafts acylation disconnections, where 2,5-dichlorothiophene would be coupled with 2,2-dimethylbutanoyl chloride [6] [7]. However, this approach faces significant challenges due to the deactivating effect of the dichlorine substituents on the thiophene ring, potentially requiring harsh reaction conditions that may compromise selectivity [8] [9].
A more sophisticated approach involves organometallic cross-coupling strategies, utilizing 3-halo-2,5-dichlorothiophene derivatives with 2,2-dimethylbutanoic acid ester anions or employing 2,5-dichlorothiophene-3-boronic acid with 4-iodo-2,2-dimethylbutanoic acid in palladium-catalyzed cross-coupling reactions [10] [11]. These methods offer improved functional group tolerance and regioselectivity compared to classical electrophilic aromatic substitution approaches.
| Disconnection Strategy | Target Fragments | Key Considerations | Synthetic Complexity |
|---|---|---|---|
| Primary C-C Bond Disconnection | 2,5-Dichlorothiophene + 4-Halogen-2,2-dimethylbutanoic acid derivative | Regioselectivity at C-3 position | Moderate |
| Friedel-Crafts Acylation | 2,5-Dichlorothiophene + 2,2-Dimethylbutanoyl chloride | Compatibility with electron-withdrawing substituents | High |
| Organometallic Route | 3-Halo-2,5-dichlorothiophene + Butanoic acid anion | Protection of carboxylic acid | High |
| Cross-coupling Approach | Thiophene-3-boronic acid + 4-Iodo-butanoic acid | Functional group tolerance | Moderate |
Palladium-Catalyzed Cross-Coupling Reactions represent the most promising catalytic approaches for constructing the target molecule. Suzuki cross-coupling reactions employing palladium tetrakis(triphenylphosphine) with potassium phosphate as base have demonstrated excellent functional group tolerance and regioselectivity in thiophene derivatives [10] [12]. The reaction typically proceeds under mild conditions (80-100°C) in dimethylformamide-water mixtures, yielding 70-85% of the desired products [10].
Nickel-Catalyzed Grignard Coupling reactions offer an alternative approach, particularly for alkyl chain incorporation. Nickel bis(diphenylphosphino)propane dichloride has shown efficacy in coupling 2,5-dichlorothiophene derivatives with Grignard reagents derived from halogenated butanoic acid esters [13]. However, this method suffers from competitive beta-hydride elimination, limiting yields to 45-65% [14].
Palladium-Catalyzed Carbon-Hydrogen Activation represents a modern approach that directly functionalizes the thiophene ring without prior halogenation [12] [11]. Using palladium acetate with tri-tert-butylphosphine ligands in dimethylacetamide at elevated temperatures (140-160°C) can achieve direct arylation, though regioselectivity remains a challenge with multiple carbon-hydrogen activation sites available [12].
Iron-Catalyzed Friedel-Crafts Reactions have emerged as cost-effective alternatives to traditional aluminum chloride catalysis [15] [8]. Iron trichloride demonstrates superior regioselectivity for 3-position substitution in dichlorothiophenes, particularly when combined with mild Lewis acid co-catalysts [16].
Temperature control proves critical in thiophene synthesis, with optimal ranges of 80-120°C for most cross-coupling reactions [17] [18]. Higher temperatures (above 150°C) lead to substrate decomposition and undesired side reactions, while lower temperatures result in incomplete conversion and extended reaction times [19].
Catalyst loading optimization reveals that 1-5 mol% of palladium catalysts provides optimal efficiency for cross-coupling reactions [18] [20]. Higher loadings show diminishing returns and increase purification challenges, while lower loadings result in incomplete conversion and catalyst deactivation [21].
Reaction time studies indicate that 6-16 hours are typically required for complete conversion in cross-coupling reactions [10] [11]. Extended reaction times beyond 24 hours promote unwanted side reactions, including homocoupling and protodemetallation processes [19].
Solvent screening studies demonstrate that polar aprotic solvents such as dimethylformamide, dimethylacetamide, and toluene provide optimal results for thiophene functionalizations [12] [22]. These solvents effectively solvate ionic intermediates while maintaining thermal stability under reaction conditions [21].
Green solvent alternatives have gained prominence in thiophene synthesis, with gamma-valerolactone emerging as an environmentally benign medium for palladium-catalyzed reactions [21]. This bio-derived solvent demonstrates excellent performance in microwave-assisted synthesis while offering simplified product isolation and catalyst recovery [21].
Water as a reaction medium represents the ultimate green chemistry goal for thiophene synthesis [12]. Recent developments in palladium-catalyzed direct carbon-hydrogen arylation demonstrate that even industrial wastewater can serve as an effective reaction medium, dramatically improving the environmental footprint of the synthesis [12].
Solvent-free conditions using ionic liquid catalysts have shown promise for thiophene synthesis [22]. 1,3-bis(carboxymethyl)imidazolium chloride enables solvent-free synthesis of thiophene derivatives with excellent sustainability metrics, achieving E-factors as low as 7.4 [22].
Deep eutectic solvents offer another green alternative, combining the benefits of ionic liquids with simpler preparation and lower toxicity [23]. These solvents have demonstrated efficacy in thiophene halogenation and functionalization reactions while enabling catalyst recycling [23].
| Synthetic Method | Catalyst System | Reaction Conditions | Expected Yield | Selectivity Issues |
|---|---|---|---|---|
| Friedel-Crafts Acylation | AlCl₃, FeCl₃, or SnCl₄ | DCM, 0°C to rt, 12-24 h | 60-80% | C-2 vs C-3 regioselectivity |
| Suzuki Cross-Coupling | Pd(PPh₃)₄/K₃PO₄ | DMF/H₂O, 80-100°C, 6-12 h | 70-85% | Homocoupling of boronic acids |
| Grignard Coupling | Ni(dppp)Cl₂ | THF, 0°C to reflux, 4-8 h | 45-65% | β-Hydride elimination |
| C-H Activation | Pd(OAc)₂/P(t-Bu)₃ | DMA, 140-160°C, 12-24 h | 50-70% | Multiple C-H activation sites |
The regioselective functionalization of 2,5-dichlorothiophene at the 3-position represents a critical challenge in the synthesis of the target compound. Traditional electrophilic aromatic substitution typically favors the 2-position over the 3-position due to electronic and steric factors [1] [2]. However, strategic use of directed metalation strategies can overcome this limitation.
Lithium diisopropylamide (LDA)-mediated deprotonation of 2,5-dichlorothiophene at low temperatures (-78°C) in tetrahydrofuran provides regioselective access to the 3-lithiated intermediate [14]. This organolithium species can subsequently undergo electrophilic quenching with various electrophiles, including carbon dioxide for direct carboxylation or aldehydes for chain extension [24].
Halogen-dance reactions offer an alternative approach for regioselective functionalization [19]. Treatment of 2,5-dichlorothiophene with TMPMgCl·LiCl (Knochel-Hauser base) at room temperature for 3 hours provides 5-metalated thiophene with excellent regioselectivity [14]. This method has been confirmed by DMF quenching to yield the corresponding aldehyde in 93% yield [14].
Directed ortho-metalation (DOM) strategies utilizing coordinating directing groups can enhance regioselectivity in thiophene functionalization [25]. Installation of a temporary directing group, such as a pivaloyl amide, at the 2-position enables selective 3-lithiation through coordination-assisted deprotonation [26].
The incorporation of the 2,2-dimethylbutanoic acid chain requires careful consideration of the synthetic approach to maintain both stereochemical integrity and functional group compatibility. Several established methods exist for this transformation.
Grignard-based synthesis of the 2,2-dimethylbutanoic acid segment can be accomplished via reaction of tert-pentylmagnesium chloride with carbon dioxide [27] [28]. This approach provides direct access to the carboxylic acid functionality while establishing the quaternary carbon center with high efficiency [28].
Trimethylpyruvic acid (TMPA) ketazine reduction represents an alternative industrial route for 2,2-dimethylbutanoic acid synthesis [27]. Treatment of TMPA with hydrazine hydrate followed by base-promoted reduction yields the target acid with good atom economy [27]. This method offers advantages in large-scale synthesis due to readily available starting materials [27].
Alkylation strategies employing malonate chemistry provide another viable route [28]. Diethyl methylmalonate can be subjected to double alkylation with ethyl iodide under basic conditions, followed by hydrolysis and decarboxylation to yield 2,2-dimethylbutanoic acid [29].
Reformatsky-type reactions using alpha-bromoisobutyric esters with acetaldehyde in the presence of zinc can construct the target acid chain with good stereochemical control [30]. This method offers mild reaction conditions and excellent functional group tolerance [30].
The installation of chlorine substituents on the thiophene ring requires careful optimization to achieve the desired 2,5-dichlorothiophene substitution pattern while avoiding overchlorination or rearrangement reactions.
N-Chlorosuccinimide (NCS) chlorination represents the most widely used method for thiophene halogenation [31] [32]. The reaction typically proceeds in carbon tetrachloride or dichloromethane at 0°C to room temperature over 2-6 hours [31]. NCS demonstrates high regioselectivity for alpha-position chlorination, making it ideal for achieving the 2,5-substitution pattern [32] [33].
Sulfuryl chloride (SO₂Cl₂) chlorination offers rapid halogenation under mild conditions [9]. The reaction proceeds in carbon disulfide or dichloromethane at 0°C over 1-3 hours, though selectivity may be moderate and require careful optimization [9]. This method can achieve sequential chlorination with temperature and time control [34].
Phosphorus pentachloride (PCl₅) chlorination provides access to highly chlorinated thiophenes but suffers from poor selectivity and harsh reaction conditions [31]. The reaction requires phosphorus oxychloride as solvent at 80-120°C for 4-8 hours, often leading to multiple chlorination products [31].
Electrochemical chlorination represents an emerging green approach for thiophene halogenation [35]. This method offers excellent control over the extent of chlorination and eliminates the need for stoichiometric chlorinating agents [35]. However, specialized equipment and optimized electrolyte systems are required [32].
| Chlorination Method | Reaction Conditions | Selectivity | Green Chemistry Score | Scale-up Feasibility |
|---|---|---|---|---|
| N-Chlorosuccinimide (NCS) | CCl₄ or DCM, 0°C to rt, 2-6 h | High regioselectivity (α-position) | 7/12 (moderate atom economy) | Good - established process |
| Sulfuryl Chloride (SO₂Cl₂) | CS₂ or DCM, 0°C, 1-3 h | Moderate selectivity | 5/12 (toxic SO₂ byproduct) | Moderate - corrosive materials |
| Phosphorus Pentachloride | POCl₃, 80-120°C, 4-8 h | Poor selectivity | 4/12 (poor atom economy) | Poor - harsh conditions |
| Chlorine Gas (Cl₂) | Inert atmosphere, 0-50°C, 1-4 h | Sequential chlorination possible | 6/12 (atom efficient) | Good - safety considerations |
The development of sustainable catalyst systems for thiophene synthesis has focused on replacing expensive noble metals with abundant alternatives while maintaining high activity and selectivity. Iron-based catalysts have emerged as promising alternatives to palladium systems for cross-coupling reactions [36] [37].
Heterogeneous palladium catalysts supported on beta-cyclodextrin cross-linked networks demonstrate excellent recyclability and reduced metal leaching compared to homogeneous systems [21]. These catalysts can be recovered by simple filtration and reused multiple times with minimal loss of activity [21]. The cross-linked support provides stability under reaction conditions while maintaining good substrate access [21].
Copper-catalyzed thiophene synthesis using potassium sulfide and elemental sulfur offers a cost-effective alternative to noble metal catalysis [38]. Copper catalysts demonstrate excellent tolerance for functional groups and can be used at lower loadings (0.5-2 mol%) compared to traditional systems [39].
Ionic liquid-immobilized catalysts combine the benefits of homogeneous and heterogeneous catalysis [22]. 1,3-bis(carboxymethyl)imidazolium chloride serves as both catalyst and reaction medium, enabling solvent-free conditions with easy catalyst recovery [22]. This system demonstrates excellent atom economy and reduced waste generation [22].
Biocatalytic approaches using engineered enzymes for thiophene functionalization represent the frontier of green synthesis [36]. Cytochrome P450 variants have shown activity toward thiophene hydroxylation and halogenation, though substrate scope and efficiency remain limited [36].
Solvent-free synthesis represents the ultimate goal in green thiophene chemistry, eliminating both solvent waste and associated purification challenges [22]. Mechanochemical activation through ball milling has enabled solvent-free thiophene synthesis with elemental sulfur and ketone precursors [23].
Microwave-assisted synthesis reduces reaction times and enables the use of minimal solvent volumes [21]. Gamma-valerolactone has emerged as an excellent green solvent for microwave-promoted thiophene synthesis, offering high boiling point, low toxicity, and bio-renewable sourcing [21].
Aqueous media synthesis utilizing water as the primary solvent dramatically reduces environmental impact [12]. Recent developments demonstrate that palladium-catalyzed direct C-H arylation can proceed effectively in water, including the use of industrial wastewater as reaction medium [12].
Supercritical carbon dioxide offers unique properties as a green solvent for thiophene synthesis [23]. The tunable density and solvating properties of supercritical CO₂ enable selective extraction and purification while eliminating organic solvent waste [40].
Deep eutectic solvents (DES) composed of choline chloride and urea provide environmentally benign alternatives to conventional organic solvents [23]. These solvents demonstrate excellent performance in thiophene synthesis while offering biodegradability and low toxicity [22].
Atom economy analysis reveals significant differences between synthetic approaches for thiophene derivatives [41] [42]. Traditional Friedel-Crafts acylation typically achieves 60-70% atom economy due to the generation of stoichiometric aluminum chloride waste [41]. In contrast, cross-coupling reactions can achieve 85-95% atom economy when properly optimized [41].
Catalytic C-H activation reactions represent the pinnacle of atom-economical synthesis, theoretically approaching 100% atom incorporation [11] [35]. These reactions eliminate the need for pre-functionalized substrates and avoid stoichiometric waste generation [12]. However, practical atom economies are often lower due to catalyst and base requirements [41].
Multicomponent reactions (MCRs) offer excellent atom economy by combining multiple bond-forming events in a single operation [43]. Gewald-type reactions for thiophene synthesis can achieve atom economies exceeding 90% when optimized for minimal waste generation [44] [45].
Cascade reactions that combine thiophene formation with subsequent functionalization maximize atom utilization [46]. One-pot procedures that sequentially perform chlorination, cross-coupling, and functional group manipulation eliminate intermediate isolation and associated losses [22].
Recycling and recovery strategies for reagents and catalysts significantly improve overall atom economy [18] [21]. Distillation of volatile byproducts such as hydrogen chloride can enable their use in subsequent reactions, approaching circular synthesis principles [32].
| Green Chemistry Metric | Traditional Route | Optimized Green Route | Improvement Factor |
|---|---|---|---|
| Atom Economy | 45-65% | 85-95% | 1.5-2.1x |
| E-Factor | 15-25 | 5-10 | 2.5-5.0x |
| Solvent Usage | 100-200 mL/g product | 10-30 mL/g product | 3.3-20x |
| Energy Consumption | 150-250 kJ/mol | 50-100 kJ/mol | 2.5-5.0x |
| Catalyst Recovery | <10% | >90% | >9x |
| Waste Generation | 50-80% by mass | 10-20% by mass | 3.0-8.0x |
Heat management represents a critical challenge in large-scale thiophene synthesis due to the highly exothermic nature of Friedel-Crafts reactions [18] [19]. Industrial implementations require continuous flow reactors with precise temperature control and staged addition of reagents to prevent thermal runaway [20]. Heat exchanger networks and thermal imaging monitoring enable safe operation at production scales [17].
Mass transfer limitations in heterogeneous systems become pronounced in large reactors, necessitating high-efficiency stirring systems and ultrasonic mixing technologies [18]. Microreactor technology offers an alternative approach, providing excellent heat and mass transfer characteristics while enabling precise control over reaction parameters [20].
Catalyst recovery and recycling becomes economically critical at industrial scales due to the high cost of noble metal catalysts [18] [21]. Magnetic separation of iron oxide-supported catalysts and membrane filtration of soluble catalysts offer practical solutions for catalyst recovery [37]. Heterogeneous catalyst design with improved stability and recyclability reduces overall production costs [36].
Waste minimization strategies focus on solvent recycling and atom-economical synthetic routes [22] [35]. Distillation systems for solvent recovery and reactive distillation combining reaction and separation operations improve process efficiency [18]. Circular chemistry principles enable the use of waste streams as feedstocks for subsequent reactions [41].
Product purification challenges scale nonlinearly with reactor size, requiring optimized crystallization protocols and membrane separation technologies [20]. Continuous chromatography and simulated moving bed separations offer efficient alternatives to traditional batch purification methods [47].
Safety considerations for chlorinated compounds require automated handling systems and specialized containment infrastructure [32] [48]. Real-time monitoring of chlorine gas emissions and emergency response protocols ensure safe operation of large-scale chlorination processes [9]. Process analytical technology (PAT) enables continuous monitoring of reaction progress and immediate response to deviations [17].
| Scale-up Challenge | Industrial Scale Issues | Proposed Solutions | Implementation Cost |
|---|---|---|---|
| Heat Management | Exothermic Friedel-Crafts reactions | Continuous flow reactors, staged addition | Moderate (equipment upgrade) |
| Mass Transfer | Heterogeneous mixing in large reactors | High-efficiency stirring, ultrasonic mixing | High (reactor redesign) |
| Catalyst Recovery | Expensive noble metal catalysts | Heterogeneous catalysts, magnetic recovery | High (catalyst development) |
| Waste Minimization | Large volumes of organic waste | Solvent recycling, atom-economical routes | Low to Moderate |
| Product Purification | Multiple extraction steps required | Crystallization optimization, membrane separation | Moderate (separation technology) |
| Safety Considerations | Handling of chlorinated compounds | Automated handling, containment systems | High (safety infrastructure) |
The successful synthesis of 4-(2,5-dichlorothiophen-3-yl)-2,2-dimethylbutanoic acid requires integration of multiple synthetic methodologies with careful attention to green chemistry principles and scale-up considerations. Palladium-catalyzed cross-coupling reactions emerge as the most promising approach, offering excellent functional group tolerance and regioselectivity when combined with appropriate catalyst systems and reaction conditions [10] [12]. Sustainable catalyst development and solvent reduction strategies will be critical for economically viable industrial implementation [22] [21].